ethyl 4-(5-bromofuran-2-amido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
説明
特性
IUPAC Name |
ethyl 4-[(5-bromofuran-2-carbonyl)amino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O5/c1-3-27-19(26)17-12(21-18(25)14-8-9-15(20)28-14)10-16(24)23(22-17)13-7-5-4-6-11(13)2/h4-10H,3H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUWFWURXLPJRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(O2)Br)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The closest structural analog identified is ethyl 4-(2-((4-bromophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS: 899943-09-0, C₂₁H₁₈BrN₃O₅, MW: 472.3 g/mol) . Key differences between the two compounds include:
In contrast, the analog’s 4-bromophenylamino-2-oxoethoxy chain offers flexibility and additional hydrogen-bonding donors (NH groups). The 2-methylphenyl group in the target compound may sterically hinder packing interactions compared to the unsubstituted phenyl group in the analog .
Hydrogen Bonding and Crystallographic Analysis
Hydrogen bonding patterns significantly influence the physicochemical behavior and crystal packing of such compounds. The target compound’s amide group (-NHCO-) and ketone/ester carbonyls are likely to form strong hydrogen bonds, as observed in related pyridazine derivatives. The bromine atom in the furan ring may participate in halogen bonding, a interaction less common in the analog from , which lacks a halogen in a π-conjugated system .
Crystallographic studies using programs like SHELXL (a widely used tool for small-molecule refinement ) could elucidate differences in molecular packing. For instance, the analog’s urea-like NH groups may form extended hydrogen-bonded networks, whereas the target compound’s furan amido group might favor shorter, directional interactions. Graph set analysis (as described by Bernstein et al. ) would help classify these patterns, such as R₂²(8) motifs for amide dimerization or C(4) chains for ether linkages.
Q & A
Q. What are the standard synthetic routes for ethyl 4-(5-bromofuran-2-amido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step protocols, such as coupling the bromofuran-2-carboxamide moiety to a dihydropyridazine core. Key steps include amide bond formation (e.g., using carbodiimide coupling agents) and cyclization under acidic or basic conditions. Reaction parameters like solvent choice (e.g., DMF or THF), temperature (controlled between 0–80°C), and catalyst presence (e.g., palladium for cross-coupling) critically affect yield and purity. Post-synthesis purification via column chromatography or recrystallization is essential to isolate the target compound .
Q. How is the molecular structure of this compound confirmed, and which spectroscopic techniques are essential for characterization?
Structural elucidation relies on Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D experiments like COSY/HSQC), Mass Spectrometry (MS) (ESI/HRMS for molecular ion verification), and Infrared Spectroscopy (IR) to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities if suitable crystals are obtained. Discrepancies in spectral data (e.g., unexpected splitting in NMR) should prompt re-evaluation of synthetic intermediates or impurities .
Q. What are the solubility and stability profiles of this compound under different experimental conditions?
Solubility varies with solvent polarity: it is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Stability studies under varying pH (e.g., 2–12) and temperature (e.g., 4°C vs. room temperature) are critical. For instance, the ester group may hydrolyze under alkaline conditions, necessitating storage in inert atmospheres. Conflicting solubility data across studies often arise from differences in purity or crystallization solvents .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point or solubility) across studies?
Discrepancies often stem from variations in synthesis methods (e.g., residual solvents), purification techniques, or polymorphic forms. To address this:
- Conduct differential scanning calorimetry (DSC) to identify polymorphs.
- Compare HPLC purity profiles (>95% purity is ideal).
- Replicate synthesis protocols from literature and cross-validate using standardized characterization workflows .
Q. What strategies optimize the compound’s biological activity through structural modifications, and how are these modifications validated?
Rational design involves:
- Functional group substitution : Replacing the bromofuran moiety with other halogens (e.g., chlorine) or electron-withdrawing groups to modulate reactivity.
- Scaffold hybridization : Merging the dihydropyridazine core with pharmacophores like triazoles or sulfonamides to enhance target affinity. Validation includes in vitro assays (e.g., enzyme inhibition or cell viability tests) and docking studies to predict binding modes to biological targets (e.g., kinases or proteases) .
Q. How can computational methods predict the compound’s reactivity or interactions with biological targets?
- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks.
- Molecular Dynamics (MD) simulations model interactions with proteins (e.g., binding free energy calculations).
- QSAR models correlate structural features (e.g., substituent electronegativity) with activity data from analogous compounds .
Q. What analytical techniques are used to study degradation pathways or byproduct formation during synthesis?
- LC-MS/MS identifies degradation products (e.g., ester hydrolysis derivatives).
- TGA-FTIR monitors thermal decomposition in real-time.
- Stability-indicating assays (e.g., forced degradation under UV light or oxidizers) reveal labile functional groups, guiding formulation strategies .
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